molecular formula C14H18O5S B10819724 Propargyl-PEG3-Tos

Propargyl-PEG3-Tos

Cat. No.: B10819724
M. Wt: 298.36 g/mol
InChI Key: XOLBARIQCXNLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG3-Tos can be synthesized through the modification of commercially available α-hydroxyl ω-carboxyl PEG. The nucleophilic substitution of the hydroxyl group in propargyl alcohols is an efficient methodology for preparing synthetic precursors .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the efficiency of the nucleophilic substitution and click chemistry reactions .

Mechanism of Action

The mechanism of action of Propargyl-PEG3-Tos involves its functional groups:

These reactions enable this compound to serve as a versatile linker in various chemical and biological applications.

Comparison with Similar Compounds

Propargyl-PEG3-Tos can be compared with other similar compounds, such as:

This compound is unique due to its balanced PEG spacer length, which provides optimal solubility and reactivity for a wide range of applications.

Properties

IUPAC Name

2-(2-prop-2-ynoxyethoxy)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLBARIQCXNLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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